2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate
Overview
Description
“2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate” is also known as 6-Maleimidocaproic Acid NHS or EMCS . It is an organic compound that contains a pyrrolidinone ring .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the aza-Michael reaction of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide with secondary amines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes two pyrrolidinone rings and a hexanoate group .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo aza-Michael reactions with secondary amines to form new types of 3-R2-dialkylamino-substituted succinimides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 308.29 . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available for this specific compound, but similar compounds have a predicted density of 1.578±0.06 g/cm3 .Scientific Research Applications
Synthesis of Heterobifunctional Coupling Agents
2,5-Dioxopyrrolidin-1-yl derivatives are significant in the synthesis of heterobifunctional coupling agents, which are crucial for chemoselective conjugation of proteins and enzymes. An efficient synthesis method was developed for a compound involving 2,5-dioxopyrrolidin-1-yl, demonstrating its utility in preparing high-purity coupling agents suitable for protein and enzyme conjugation (Reddy et al., 2005).
Enhancement of Monoclonal Antibody Production
A derivative of 2,5-dioxopyrrolidin-1-yl, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures. This compound impacts cell growth, glucose uptake, ATP levels, and the galactosylation of monoclonal antibodies, highlighting its potential in biotechnological applications (Aki et al., 2021).
Electropolymerization and Conducting Polymers
Derivatives of 2,5-dioxopyrrolidin-1-yl play a role in the synthesis of conducting polymers through electropolymerization. Studies demonstrate the synthesis of various derivatized bis(pyrrol-2-yl) arylenes, including 2,5-dioxopyrrolidin-1-yl-related compounds, which exhibit low oxidation potentials and stability in their conducting forms, indicating their importance in material science and electronics (Sotzing et al., 1996).
Antibactericidal and Antinociceptive Compound Synthesis
The synthesis of cyclic imides, including 2,5-dioxopyrrolidin-1-yl derivatives, has been explored for potential antibactericidal and antinociceptive applications. These compounds demonstrate the therapeutic potential of 2,5-dioxopyrrolidin-1-yl derivatives in medicinal chemistry (Silva et al., 2006).
Organ
otin(IV) Complexes and Biological ApplicationsOrganotin(IV) complexes synthesized with 2,5-dioxopyrrolidin-1-yl derivatives exhibit significant biological applications. These complexes, tested against various bacteria and fungi, demonstrate the potential of 2,5-dioxopyrrolidin-1-yl derivatives in creating compounds with biological and medical relevance (Shahid et al., 2005).
Synthesis of Fluorescent Polymers
Compounds containing 2,5-dioxopyrrolidin-1-yl derivatives have been used in the synthesis of fluorescent polymers. These polymers exhibit properties like electrochromism and fluorescence, making them suitable for applications in materials science and biochemistry (Cihaner & Algi, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
N-Succinimidyl 6-Maleimidohexanoate, also known as 2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate, EMCS, or 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, is a heterobifunctional cross-linking reagent . It primarily targets molecules containing primary amines and free sulfhydryl groups .
Mode of Action
The compound is typically coupled initially to molecules containing primary amines by amide bonds . This coupling is facilitated by the N-hydroxysuccinimide (NHS) ester present in the compound . The second coupling is specific for molecules containing free sulfhydryl groups, facilitated by the maleimide group in the compound . This coupling results in a thioether linkage .
Biochemical Pathways
N-Succinimidyl 6-Maleimidohexanoate is used in the synthesis of maleimide-activated carbohydrates for site-specific glycosylation of cysteine-containing peptides and proteins via maleimide-thiol ligation reaction . This allows for the connection of biomolecules with a thiol .
Pharmacokinetics
The compound’s solubility in chloroform and dmf may influence its bioavailability.
Result of Action
The result of N-Succinimidyl 6-Maleimidohexanoate’s action is the formation of stable covalent bonds between biomolecules, enabling the preparation of enzyme immunoconjugates and hapten carrier molecule conjugates .
Action Environment
The action of N-Succinimidyl 6-Maleimidohexanoate is influenced by environmental factors such as pH. The initial coupling to primary amines occurs at a buffered pH of 7.5 (6.5-8.5), while the second coupling to free sulfhydryl groups occurs at a buffered pH of 6.8 (6.5-7.0) . The compound is also stabilized by an extended aliphatic spacer prior to coupling .
Biochemical Analysis
Biochemical Properties
N-Succinimidyl 6-Maleimidohexanoate plays a significant role in biochemical reactions. The NHS ester moiety of the molecule can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group, on the other hand, reacts with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol .
Molecular Mechanism
The molecular mechanism of action of N-Succinimidyl 6-Maleimidohexanoate involves the formation of covalent bonds between molecules. The NHS ester moiety of the molecule reacts with primary amines, while the maleimide group reacts with thiols . These reactions result in the formation of stable covalent bonds, enabling the connection of biomolecules .
Temporal Effects in Laboratory Settings
The temporal effects of N-Succinimidyl 6-Maleimidohexanoate in laboratory settings are largely dependent on the specific experimental conditions. It is known that the compound is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at -20°C .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c17-10-5-6-11(18)15(10)9-3-1-2-4-14(21)22-16-12(19)7-8-13(16)20/h5-6H,1-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLARLSIGSPVYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971129 | |
Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-63-5 | |
Record name | N-(6-Maleimidocaproyloxy)succinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55750-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(epsilon-Maleimidocaproyloxy)succinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-MALEIMIDOHEXANOIC ACID N-HYDROXYSUCCINIMIDE ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW858RP6BO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-Maleimidohexanoic acid N-hydroxysuccinimide ester a valuable tool in bioconjugation?
A1: 6-Maleimidohexanoic acid N-hydroxysuccinimide ester serves as a heterobifunctional cross-linking reagent, enabling the connection of two distinct molecules. Its value stems from its two reactive groups:
- N-hydroxysuccinimide ester (NHS ester): This group reacts primarily with primary amines, like those found on lysine residues in proteins, forming stable amide bonds. [, , , ]
- Maleimide group: This group selectively reacts with sulfhydryl groups (thiols), such as those present in cysteine residues, yielding stable thioether linkages. [, , , , ]
Q2: What challenges are associated with the use of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester, and are there any potential solutions?
A: One notable challenge is the susceptibility of the NHS ester group to hydrolysis in aqueous solutions, potentially limiting its stability and efficacy. [] To address this, researchers have explored alternative 6-maleimidohexanoic acid active esters, such as the pentafluorophenyl ester, demonstrating enhanced stability in aqueous media. [] Additionally, optimizing reaction conditions and employing in-process controls using techniques like ESI LC-MS can mitigate hydrolysis and ensure successful conjugation. []
Q3: How does 6-Maleimidohexanoic acid N-hydroxysuccinimide ester contribute to surface modification, particularly in developing biosensors and biomaterials?
A: The compound's ability to form stable covalent bonds with both amine and thiol groups makes it particularly useful for immobilizing biomolecules on surfaces. [, ] For instance, it can functionalize surfaces with thiolated sugars for studying glycan interactions, as demonstrated with β-D-thioglucose on maleimide-functionalized surfaces. [] This approach finds applications in creating biosensors with immobilized enzymes or antibodies for detecting specific analytes. Furthermore, 6-Maleimidohexanoic acid N-hydroxysuccinimide ester can be employed to modify surfaces with biocompatible polymers or peptides, expanding its utility in developing advanced biomaterials for various biomedical applications. []
Q4: Are there any specific examples of how 6-Maleimidohexanoic acid N-hydroxysuccinimide ester has been used to modify adenovirus vectors for gene delivery?
A: Research has shown the potential of 6-Maleimidohexanoic acid N-hydroxysuccinimide ester in enhancing adenovirus vector-mediated gene delivery. In one study, a Tat-related peptide with high intracellular permeability was synthesized and conjugated to an adenovirus vector carrying the luciferase gene using 6-Maleimidohexanoic acid N-hydroxysuccinimide ester. [] This conjugation significantly improved gene transfer efficiency in B16BL6 cells, highlighting the compound's role in enhancing viral vector targeting and cellular uptake. [, ] Similarly, other cell-penetrating peptides, like pro-rich peptide derivatives and octaarginine derivatives, have been successfully conjugated to adenovirus vectors using this compound, further demonstrating its utility in optimizing gene delivery systems. []
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